7-Amino-2,1,3-benzoxadiazol-4-OL
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Overview
Description
7-Amino-2,1,3-benzoxadiazol-4-OL is a chemical compound with the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol . This compound is known for its unique structure, which includes an amino group and a benzoxadiazole ring. It is primarily used in research and industrial applications due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,1,3-benzoxadiazol-4-OL typically involves the reaction of 2,1,3-benzoxadiazole with an amino group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,1,3-benzoxadiazol-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro derivatives, while substitution reactions can yield a variety of substituted benzoxadiazole compounds .
Scientific Research Applications
7-Amino-2,1,3-benzoxadiazol-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and assays.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-2,1,3-benzoxadiazol-4-OL involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain proteins and enzymes, making it useful in various biochemical assays. It can also act as an inhibitor of specific enzymes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties and inhibition of glutathione S-transferases.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl) amino]-D-glucose: Used as a fluorescent indicator for glucose uptake.
160-060 NBD PC: A fluorescent lipid used in membrane studies.
Uniqueness
What sets 7-Amino-2,1,3-benzoxadiazol-4-OL apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. Its versatility in various chemical reactions and applications in multiple fields of research make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C6H5N3O2 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
7-amino-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H5N3O2/c7-3-1-2-4(10)6-5(3)8-11-9-6/h1-2,10H,7H2 |
InChI Key |
GWQFXJYAYMCZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)O)N |
Origin of Product |
United States |
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